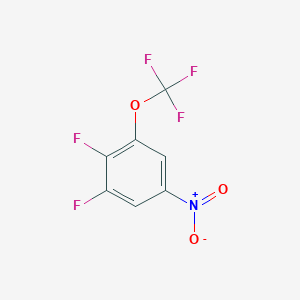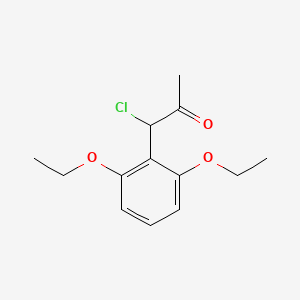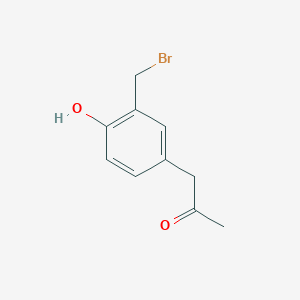
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 2, a methylsulfonyl group at position 4, and a triphenylmethyl group at position 1. These substitutions confer unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Another approach involves the use of Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis. This method is efficient and provides high yields of the desired imidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler imidazole derivatives.
Substitution: The methyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce simpler imidazole compounds.
Aplicaciones Científicas De Investigación
2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-METHYL-4-METHYLSULFONYL-1-(PHENYLMETHYL)IMIDAZOLE
- 2-METHYL-4-METHYLSULFONYL-1-(BENZYL)IMIDAZOLE
- 2-METHYL-4-METHYLSULFONYL-1-(NAPHTHYL)IMIDAZOLE
Uniqueness
2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions and applications compared to its analogs .
Propiedades
Fórmula molecular |
C24H22N2O2S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-methyl-4-methylsulfonyl-1-tritylimidazole |
InChI |
InChI=1S/C24H22N2O2S/c1-19-25-23(29(2,27)28)18-26(19)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1-2H3 |
Clave InChI |
IILJSZAZFFYXMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)





![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)

